2-{4-[(3-Amino-2,6-dimethyl-4-pyridinyl)amino]phenyl}ethanol
CAS No.:
Cat. No.: VC15926291
Molecular Formula: C15H19N3O
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19N3O |
|---|---|
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | 2-[4-[(3-amino-2,6-dimethylpyridin-4-yl)amino]phenyl]ethanol |
| Standard InChI | InChI=1S/C15H19N3O/c1-10-9-14(15(16)11(2)17-10)18-13-5-3-12(4-6-13)7-8-19/h3-6,9,19H,7-8,16H2,1-2H3,(H,17,18) |
| Standard InChI Key | DLUNNXZDDFQQIF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=N1)C)N)NC2=CC=C(C=C2)CCO |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 2-[4-[(3-amino-2,6-dimethylpyridin-4-yl)amino]phenyl]ethanol, reflects its bipartite structure: a 3-amino-2,6-dimethylpyridine ring connected to a 4-hydroxyphenethyl group via an amino linkage. Key features include:
Molecular Geometry and Bonding
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Pyridine Core: The central pyridine ring (CHN) is substituted at positions 2 and 6 with methyl groups and at position 3 with an amino group.
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Aniline Bridge: A secondary amine (-NH-) links the pyridine ring to the phenyl group.
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Ethanol Side Chain: A hydroxyl-bearing ethyl group (-CHCHOH) extends from the para position of the phenyl ring .
Spectroscopic Data
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SMILES Notation:
CC1=NC(C)=CC(NC2=CC=C(CCO)C=C2)=C1N, providing a linear representation of atomic connectivity. -
InChI Key:
DLUNNXZDDFQQIF-UHFFFAOYSA-N, enabling unique chemical identifier searches in databases.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 257.33 g/mol | |
| PubChem CID | 21875622 | |
| Melting Point | Not reported | – |
| Solubility | Likely polar organic solvents |
Synthesis and Preparation
Key Synthetic Route
The primary synthesis route involves a nitro-to-amine reduction strategy, as detailed in patent EP1861400B1 :
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Nitro Precursor: Start with 2-{4-[(4,6-dimethyl-3-nitro-2-pyridinyl)amino]phenyl}ethanol.
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Reduction Step: Catalytic hydrogenation or chemical reduction (e.g., using H/Pd-C) converts the nitro group (-NO) to an amino group (-NH).
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Purification: Isolation via column chromatography or recrystallization yields the final product .
Table 2: Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| 1 | Nitration of pyridine derivative | – | – | |
| 2 | H, Pd-C, ethanol, 25°C | 85% | >95% |
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to dissolve in polar solvents (e.g., ethanol, DMSO) due to hydroxyl and amino groups.
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Stability: Susceptible to oxidation at the amino group; storage under inert gas recommended.
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks for -NH (~3300 cm), -OH (~3400 cm), and aromatic C=C (~1600 cm).
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NMR: -NMR would show signals for methyl groups (~2.5 ppm), aromatic protons (~6.5–7.5 ppm), and ethanol protons (~3.6–4.0 ppm) .
Derivatives and Analogues
Patent EP1861400B1 describes several analogues with modified side chains or substituents:
Table 3: Notable Derivatives
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